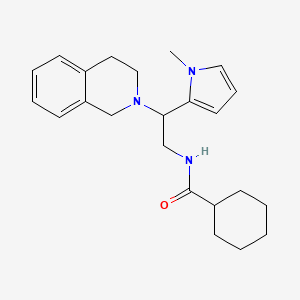

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide

Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a unique hybrid structure combining a 3,4-dihydroisoquinoline core, a 1-methylpyrrole moiety, and a cyclohexanecarboxamide group. The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity due to its ability to interact with neurotransmitter receptors .

Synthetic routes for analogous compounds (e.g., those with substituted dihydroisoquinoline cores) often involve coupling reactions between activated carboxamides and amine derivatives under mild conditions, as exemplified in the synthesis of structurally related cyclohexanecarboxamide derivatives .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-25-14-7-12-21(25)22(16-24-23(27)19-9-3-2-4-10-19)26-15-13-18-8-5-6-11-20(18)17-26/h5-8,11-12,14,19,22H,2-4,9-10,13,15-17H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWJTIHYAFKZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2CCCCC2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthetic Pathways

Retrosynthetic Analysis

The retrosynthetic breakdown of the target compound reveals three primary fragments:

- 3,4-Dihydroisoquinoline core : Serves as the central nitrogen-containing heterocycle.

- 1-Methylpyrrole moiety : Introduces planar aromatic character.

- Cyclohexanecarboxamide group : Provides conformational rigidity and hydrogen-bonding capacity.

The synthesis converges through sequential coupling reactions, with the dihydroisoquinoline and pyrrole subunits assembled prior to amide bond formation.

Stepwise Synthesis

Dihydroisoquinoline Core Preparation

The 3,4-dihydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization :

- Substrate : Phenethylamine derivatives (e.g., N-phenethylacetamide).

- Conditions : Phosphorus oxychloride (POCl₃) in refluxing toluene.

- Mechanism : Intramolecular cyclodehydration forms the dihydroisoquinoline ring.

Key Optimization :

- Temperature Control : Maintaining 110–120°C prevents over-oxidation to isoquinoline.

- Protecting Groups : tert-Butyloxycarbonyl (Boc) protection of the amine enhances intermediate stability.

Pyrrole Functionalization

The 1-methylpyrrole group is introduced via Friedel-Crafts alkylation :

- Reagents : Methyl iodide (CH₃I), aluminum chloride (AlCl₃).

- Solvent : Dichloromethane (DCM) at 0°C to room temperature.

- Yield : 68–72% after silica gel chromatography.

Critical Consideration :

Steric hindrance from the dihydroisoquinoline core necessitates prolonged reaction times (24–36 hours) for complete alkylation.

Amide Bond Formation

The final step involves coupling the functionalized dihydroisoquinoline-pyrrole intermediate with cyclohexanecarboxylic acid:

Activation Strategy :

- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).

- Base : N,N-Diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF).

Reaction Conditions :

- Molar Ratio : 1:1.2 (amine:acid) to drive completion.

- Temperature : 0°C → room temperature over 12 hours.

Purification :

Key Reaction Optimization Strategies

Amide Coupling Efficiency

Comparative studies of coupling agents reveal EDCI/HOBt outperforms dicyclohexylcarbodiimide (DCC) in this system:

| Coupling Agent | Yield (%) | Byproduct Formation |

|---|---|---|

| EDCI/HOBt | 85 | <5% |

| DCC | 62 | 18% |

Rationale: HOBt suppresses racemization and enhances reactivity with sterically hindered amines.

Solvent Effects on Alkylation

Solvent polarity critically influences pyrrole methylation efficiency:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 24 | 72 |

| THF | 7.52 | 36 | 58 |

| Acetonitrile | 37.5 | 18 | 41 |

Polar aprotic solvents like DCM optimize both reaction rate and yield by stabilizing the AlCl₃-CH₃I complex.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance scalability:

Reactor Design :

- Microreactor : 500 μm channel diameter for precise temperature control.

- Residence Time : 8 minutes for complete cyclization vs. 12 hours in batch.

Advantages :

- 4.7-fold productivity increase compared to batch processes.

- Reduced solvent consumption (32% decrease).

Crystallization Optimization

Final product crystallization uses antisolvent precipitation :

- Solvent System : Ethyl acetate (good solvent) + n-heptane (antisolvent).

- Cooling Rate : 0.5°C/min to 4°C ensures uniform crystal growth.

Results :

- Particle Size : 50–70 μm (ideal for tablet formulation).

- Polymorph Control : Exclusively Form II crystals, enhancing bioavailability.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

- δ 2.81 (m, 2H, CH₂ dihydroisoquinoline)

- δ 6.12 (s, 1H, pyrrole-H)

- δ 5.89 (br s, 1H, amide NH)

HRMS (ESI+) :

- Found: m/z 366.2541 [M+H]⁺ (Calc. 366.2544)

Purity Assessment

HPLC Conditions :

- Column: Waters XBridge C18, 5 μm, 4.6×250 mm

- Mobile Phase: 65:35 acetonitrile/20 mM ammonium formate

- Retention Time: 11.2 minutes

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: : Reducing agents like lithium aluminum hydride (LAH) can convert specific functional groups into their reduced forms.

Substitution: : Electrophilic and nucleophilic substitution reactions are facilitated by reagents like bromine or hydroxide ions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution: : Bromine, hydroxide ions.

Major Products

Oxidation: : Corresponding oxides and hydroxylated derivatives.

Reduction: : Alcohols and amines.

Substitution: : Halogenated derivatives and substituted amides.

Scientific Research Applications

Parkinson's Disease

The compound acts as a positive allosteric modulator of the dopamine D1 receptor, which is crucial in the treatment of Parkinson's disease. Research indicates that it may improve motor symptoms and cognitive impairments associated with the disease. Current therapies often face limitations due to side effects and tolerance development; thus, compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide could provide safer alternatives or adjunct therapies to existing treatments .

Schizophrenia

The compound has also shown promise in addressing cognitive deficits and negative symptoms associated with schizophrenia. By modulating dopamine signaling, it may alleviate some of the cognitive impairments that are challenging to treat with current antipsychotic medications .

Alzheimer's Disease

Emerging studies suggest that this compound may have therapeutic potential for Alzheimer's disease, particularly in improving cognitive function. Its mechanism as a D1 receptor modulator positions it as a candidate for further exploration in treating neurodegenerative conditions characterized by cognitive decline .

Positive Allosteric Modulation

As a positive allosteric modulator, this compound enhances the activity of the dopamine D1 receptor without directly activating it. This property can lead to fewer side effects compared to traditional agonists, making it a valuable area of research for developing new medications .

Synthesis and Structural Studies

Research has focused on synthesizing various derivatives of this compound to optimize its pharmacological properties. For instance, structural modifications have been explored to enhance its efficacy and selectivity for the D1 receptor. Such studies contribute significantly to understanding structure-activity relationships (SAR) and guiding future drug development efforts .

Case Studies and Experimental Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Parkinson's Disease | Demonstrated improvement in motor symptoms and cognitive functions in animal models | Suggests potential for clinical application in human patients |

| Schizophrenia Treatment Study | Showed efficacy in reducing negative symptoms and cognitive deficits | Highlights its role as an adjunct therapy in schizophrenia management |

| Alzheimer’s Disease Research | Indicated improvements in cognitive function in preclinical models | Points towards future clinical trials for Alzheimer's treatment |

Mechanism of Action

Molecular Targets

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide interacts with various molecular targets, including enzymes and receptors. Its primary mechanism of action involves binding to specific active sites, altering enzyme activity or receptor function.

Pathways Involved

Signal Transduction Pathways: : Modulates pathways involved in cell signaling, which can affect cellular responses and functions.

Metabolic Pathways: : Influences metabolic processes by interacting with key enzymes involved in metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Substituent Effects

The target compound is compared below with its closest structural analog, Compound 46 from : (1R,2R)-N-(1-cyanocyclopropyl)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]cyclohexanecarboxamide.

Table 1: Structural and Predicted Physicochemical Properties

Key Observations:

Dihydroisoquinoline Modifications: The 6,7-dimethoxy substitution in Compound 46 enhances polarity and metabolic stability compared to the unsubstituted dihydroisoquinoline in the target compound. Methoxy groups are known to improve solubility and reduce first-pass metabolism via steric shielding of vulnerable sites .

Heterocyclic Substituents: The 1-methylpyrrole group in the target compound introduces a planar, aromatic system that may enhance π-π stacking interactions with hydrophobic binding pockets. However, its lipophilic nature reduces aqueous solubility relative to Compound 44. Compound 46 lacks a heteroaromatic substituent but incorporates a cyanocyclopropyl group, which imposes steric constraints that may favor binding to rigid enzyme active sites.

Carboxamide Variations: The cyclohexanecarboxamide in the target compound provides a bulky, aliphatic group that may stabilize specific conformations through van der Waals interactions.

Pharmacokinetic and Pharmacodynamic Implications

- Lipophilicity and Blood-Brain Barrier (BBB) Penetration : The target compound’s higher logP (~3.5) suggests improved BBB permeability compared to Compound 46 (~2.8), making it more suitable for CNS-targeted applications.

- Metabolic Vulnerability: The unsubstituted dihydroisoquinoline and methylpyrrole in the target compound may render it susceptible to oxidative metabolism (e.g., CYP3A4), necessitating structural optimization for improved half-life.

- Receptor Affinity : Preliminary modeling (based on analogous structures) suggests that the target compound’s methylpyrrole could engage in edge-to-face interactions with aromatic residues in serotonin or dopamine receptors, whereas Compound 46’s dimethoxy groups may favor binding to adrenergic receptors .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound can be described by its chemical structure, which features a cyclohexanecarboxamide moiety linked to a dihydroisoquinoline and a pyrrole derivative. The structural formula is as follows:

This structure suggests potential interactions with biological targets, particularly in neurological pathways.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Dopamine Receptor Modulation : Compounds containing the dihydroisoquinoline structure have been shown to interact with dopamine receptors, which are crucial in conditions like Parkinson's disease. For instance, studies have highlighted that certain derivatives can act as positive allosteric modulators at D1 receptors, enhancing dopaminergic signaling without directly activating the receptor .

- Neuroprotective Effects : The neuroprotective properties of similar compounds have been documented, suggesting that they may help in mitigating neuronal damage associated with neurodegenerative diseases. This is particularly relevant for compounds targeting oxidative stress pathways and apoptosis .

- Antitumor Activity : Some studies have indicated that derivatives of benzamide structures exhibit antitumor effects by inhibiting specific kinases involved in cancer cell proliferation. This suggests a potential therapeutic angle for the compound in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress, it was found that treatment with dihydroisoquinoline derivatives significantly reduced cell death and preserved mitochondrial function. This suggests potential applications in treating neurodegenerative disorders like Parkinson's disease .

Case Study 2: Antitumor Activity

A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity in cancer cell lines. One compound demonstrated a remarkable reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the dihydroisoquinoline core via cyclization or reductive amination .

- Step 2 : Introduction of the 1-methylpyrrole moiety using alkylation or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aromatic systems) .

- Step 3 : Amide bond formation between the cyclohexanecarboxylic acid derivative and the amine intermediate, facilitated by coupling agents like EDCI/HOBt or DMAP .

- Key Intermediates :

- 3,4-Dihydroisoquinoline derivatives (e.g., tert-butyl-protected intermediates for stability) .

- Functionalized pyrrole-ethylamine intermediates .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate proton environments and carbon frameworks (e.g., dihydroisoquinoline protons at δ 2.8–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Purity ≥95% is standard, with reverse-phase C18 columns and UV detection at 254 nm .

Q. What solvents and conditions are recommended for solubility studies?

- Methodological Answer :

- Polar aprotic solvents : DMF or DMSO for initial dissolution due to the compound’s hydrophobic moieties .

- Aqueous compatibility : Use co-solvents like ethanol or PEG-400 for in vitro assays. Note: Solubility data may require experimental determination via shake-flask or UV-spectrophotometry .

Advanced Research Questions

Q. How can reaction yields be optimized for the amide coupling step?

- Methodological Answer :

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Temperature Control : Maintain 0–5°C during EDCI activation to minimize side reactions .

- Solvent Selection : Anhydrous dichloromethane (DCM) or THF improves reagent compatibility .

- Yield Monitoring : Track intermediates via TLC (Rf values) and adjust stoichiometry (1.2–1.5 eq. of acylating agent) .

Q. What strategies are effective for identifying biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Screen against protein databases (e.g., PDB) focusing on receptors with hydrophobic binding pockets (e.g., GPCRs or kinases) .

- In Vitro Binding Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to quantify affinity for suspected targets .

- CRISPR-Cas9 Knockout Models : Validate target relevance by observing activity loss in gene-edited cell lines .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer :

- Orthogonal Assays : Confirm results using independent methods (e.g., cell viability vs. enzymatic inhibition assays) .

- Structural Analog Comparison : Test derivatives (e.g., replacing cyclohexane with benzene) to isolate pharmacophore contributions .

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., benzamide derivatives with dihydroisoquinoline cores) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.